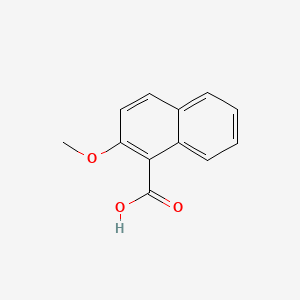

2-Methoxy-1-naphthoic acid

Descripción

Naphthalene-Based Carboxylic Acids: Structural Significance and Research Context

Naphthalene (B1677914) is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. wikipedia.org This fused ring structure results in a planar molecule with a delocalized pi-electron system, conferring distinct chemical and physical properties. wikipedia.orgijpsjournal.com Naphthalene and its derivatives are more reactive than benzene in electrophilic substitution reactions. ijpsjournal.com

The introduction of a carboxylic acid group to the naphthalene scaffold creates a naphthalene-based carboxylic acid. This functional group is acidic and can readily undergo reactions like esterification and amidation. solubilityofthings.comcymitquimica.com Naphthalene carboxylic acids are widely utilized as intermediates in the synthesis of a diverse range of products, including dyes, polymers, and photographic materials. google.com Furthermore, their derivatives have found applications in medicine and cosmetology. google.com The specific positioning of the carboxylic acid and other substituents on the naphthalene rings can significantly influence the molecule's reactivity, solubility, and biological interactions. solubilityofthings.comontosight.ai For instance, some naphthalene-based compounds have been investigated for their potential as antimicrobial agents and for their role in inhibiting specific enzymes. ijpsjournal.comnih.govfrontiersin.org

Overview of 2-Methoxy-1-naphthoic Acid in Academic Literature

This compound has been documented in scientific literature primarily as a synthetic intermediate. It can be prepared from the Grignard reagent derived from 1-bromo-2-methoxynaphthalene (B48351). chemdad.com Another synthetic route involves the oxidation of 2-methoxy-1-naphthaldehyde (B1195280).

The compound undergoes reactions typical of carboxylic acids and aromatic systems. For example, it can be reduced via a Birch reduction to yield 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid. chemdad.com It is also used in the synthesis of chiral (methoxynaphthyl)oxazolines. chemdad.comlookchem.com In structure-activity relationship studies, this compound has been compared with its aldehyde counterpart, 2-methoxy-1-naphthaldehyde, to investigate the importance of the functional group at the 1-position for certain biological activities. In studies related to strigolactone signaling, a plant hormone pathway, the carboxylic acid derivative showed significantly less inhibitory activity than the aldehyde, highlighting the critical role of the aldehyde group in that specific interaction. nih.govjst.go.jp

Current Research Trajectories and Knowledge Gaps concerning this compound

Current research involving this compound appears to be focused on its utility as a building block for more complex molecules and as a tool for probing biological systems. For instance, it has been used in the synthesis of amides to investigate multidrug resistance reversers. nih.gov The comparison between this compound and its isomers, like 4-methoxy-1-naphthoic acid, has been a subject of analytical studies, utilizing techniques such as ion mobility spectrometry to differentiate them based on their collision cross-section and fragmentation patterns. nsf.gov

A significant knowledge gap appears to be the exploration of the compound's own intrinsic biological activities. While it is often used as a comparative compound or a precursor, dedicated studies on its potential pharmacological or material science applications are less common. nih.govjst.go.jp Future research could delve into synthesizing a wider array of derivatives to explore new chemical spaces. Further investigation into its coordination chemistry with various metals could also unveil novel catalysts or materials with interesting properties. The detailed mechanism of its reactions and its potential as a scaffold for developing new fluorescent probes or other molecular tools remain areas ripe for exploration.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₃ | chemsrc.com |

| Molecular Weight | 202.21 g/mol | chemdad.com |

| Melting Point | 177-180 °C | chemsrc.comsigmaaldrich.com |

| Boiling Point | 390.2 °C at 760 mmHg | chemsrc.com |

| Density | 1.263 g/cm³ | chemsrc.com |

| pKa | 3.11 ± 0.10 (Predicted) | lookchem.com |

| LogP | 2.54660 | chemsrc.com |

| Appearance | White to Light yellow to Light orange Solid | chemdad.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTYZAHQVPMQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241571 | |

| Record name | 2-Methoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947-62-6 | |

| Record name | 2-Methoxy-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Methoxy 1 Naphthoic Acid

Synthetic Routes to 2-Methoxy-1-naphthoic Acid

Direct methoxylation involves the introduction of a methoxy (B1213986) group onto a naphthalene (B1677914) derivative. While not a primary route to this compound itself, the methoxylation of naphthalene compounds is a key step in multi-step syntheses. For instance, the anodic oxidation of 1-methoxynaphthalene (B125815) in methanolic potassium hydroxide (B78521) at lower temperatures (0-20°C) results in the addition of methoxy groups. lookchem.com This process, termed the EECrCp mechanism, involves the reaction of a methoxy radical with the aromatic radical cation. lookchem.com In contrast, 2-methoxynaphthalene (B124790) under these conditions yields products from four-electron oxidation. lookchem.com

The direct methoxylation of 1-naphthoic acid can also be considered, though it may present challenges regarding regioselectivity. ontosight.ai The presence of both electron-donating and electron-withdrawing groups on the naphthalene ring influences the position of substitution. ontosight.ai

A common and effective method for synthesizing this compound is the carboxylation of 2-methoxynaphthalene. smolecule.com This reaction typically involves treating 2-methoxynaphthalene with a strong base to form an organometallic intermediate, which then reacts with carbon dioxide to introduce the carboxylic acid group. cdnsciencepub.com

A reinvestigation of the reaction of 2-methoxynaphthalene with n-butyllithium in tetrahydrofuran (B95107) at -75 °C, followed by carboxylation, revealed the formation of both this compound and 3-methoxy-2-naphthoic acid in a 1:8 ratio. researchgate.net Using a superbasic mixture of tert-butyllithium (B1211817) and potassium tert-butoxide ('LIT-KOR') exclusively metalates the 1-position, leading to isomerically pure this compound after carboxylation. researchgate.net

The table below summarizes the carboxylation of 2-methoxynaphthalene under different conditions.

| Reagent | Solvent | Temperature | Product Ratio (1-carboxy:3-carboxy) |

| n-Butyllithium | Tetrahydrofuran | -75 °C | 1:8 |

| n-Butyllithium | Diethyl ether | Reflux | 1:7 |

| tert-Butyllithium/Potassium tert-butoxide | Not specified | Not specified | Exclusive 1-carboxylation |

Data sourced from a study on the metalation of 2-heterosubstituted naphthalenes. researchgate.net

The oxidation of appropriately substituted naphthalene precursors is another viable route to this compound. ontosight.ai For instance, the oxidation of 2-methoxy-1-methylnaphthalene (B169330) would yield the desired carboxylic acid. The oxidation of acetylnaphthalenes using sodium hypochlorite (B82951) is a known method for preparing naphthoic acids. cdnsciencepub.com However, this reaction can be sensitive to conditions, and care must be taken to avoid over-oxidation or side reactions, especially with methoxy-substituted rings. cdnsciencepub.com For example, 4-methoxy-1-acetylnaphthalene underwent nuclear oxidation upon treatment with hypochlorite solution. cdnsciencepub.com

Microbial oxidation has also been explored for the transformation of naphthalene derivatives. While not directly producing this compound, studies have shown that microorganisms like Rhodococcus sp. M192 can selectively oxidize 2-methylnaphthalene (B46627) to 2-methyl-1-naphthol, a precursor that could potentially be further modified. nih.gov

A well-established method for the synthesis of this compound involves the use of a Grignard reagent derived from 1-bromo-2-methoxynaphthalene (B48351). chemdad.comdv-expert.org The Grignard reagent, 2-methoxy-1-naphthylmagnesium bromide, is prepared by reacting 1-bromo-2-methoxynaphthalene with magnesium metal. wvu.edursc.org This organometallic compound is then carbonated by reacting it with solid carbon dioxide (dry ice), followed by an acidic workup to yield this compound. cdnsciencepub.com

This method is advantageous due to the specific formation of the carbon-carbon bond at the desired position. The starting material, 1-bromo-2-methoxynaphthalene, is a useful synthetic intermediate itself. thermofisher.com A study on the synthesis of 2-hydroxy-6-naphthoic acid from 2-naphthol (B1666908) involved a Grignard reaction as a key step, highlighting the utility of this approach in the synthesis of substituted naphthoic acids. scientific.netresearchgate.net

This compound can be prepared by the methylation of 2-hydroxy-1-naphthoic acid. google.com This O-methylation reaction specifically targets the hydroxyl group at the 2-position. A common methylating agent for this transformation is dimethyl sulfate, often used in the presence of a base like sodium or potassium hydroxide in an aqueous solution. google.com This reaction primarily yields the methyl ester, methyl-2-methoxy-1-naphthalenecarboxylate, which can then be hydrolyzed to the desired carboxylic acid. google.com

In a different context, the enzyme NcsB1, an O-methyltransferase, has been shown to catalyze the regiospecific methylation of dihydroxynaphthoic acids. nih.gov While its native substrate is 2,7-dihydroxy-5-methyl-1-naphthoic acid, it recognizes other ortho-hydroxynaphthoic acids, suggesting the potential for enzymatic synthesis of methoxy-substituted naphthoic acids. nih.gov

The table below outlines a typical chemical methylation process.

| Starting Material | Reagent | Base | Solvent | Primary Product |

| 2-Hydroxy-1-naphthoic acid | Dimethyl sulfate | Sodium/Potassium hydroxide | Aqueous | Methyl-2-methoxy-1-naphthalenecarboxylate |

Data sourced from a patent describing the methylation of hydroxy naphthoic acids. google.com

Rearrangement reactions can sometimes lead to the formation of naphthoic acid derivatives. smolecule.com For instance, a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes has been reported as a novel route to 1-hydroxy-2-naphthoic acid esters. nih.gov While this specific example leads to a hydroxylated product, it demonstrates the potential for rearrangement pathways in the synthesis of substituted naphthoic acids. The electronic properties of substituents on the naphthalene ring can direct the course of such rearrangements. nih.gov

Chemical Reactivity and Transformation Mechanisms

Esterification Reactions with Alcohols

This compound readily undergoes esterification with various alcohols in the presence of an acid catalyst to form the corresponding esters. smolecule.com This reaction is a standard transformation for carboxylic acids. For instance, its menthyl esters have been synthesized and studied. rsc.org The reaction with diazodiphenylmethane (B31153) in different alcohol solvents, such as methanol, ethanol, and isopropyl alcohol, has also been investigated to determine rate coefficients. cdnsciencepub.com

In a specific application, the enantiopure form, (S)-(+)-2-methoxy-1-naphthoic acid, is reacted with racemic alcohols to create diastereomeric esters. These esters can then be separated using techniques like HPLC, allowing for the enantioresolution of the original alcohol. nih.gov The separated diastereomeric esters can be hydrolyzed back to the enantiopure alcohols. nih.gov

A study on copper-catalyzed methyl esterification has shown that various benzoic and naphthoic acids can be converted to their methyl esters. researchgate.net This method can be applied to this compound as well.

Table 1: Examples of Esterification Reactions

| Reactant | Reagent/Catalyst | Product |

|---|---|---|

| This compound | Alcohols, Acid Catalyst | 2-Methoxy-1-naphthoate Esters smolecule.com |

| This compound | Diazodiphenylmethane, Various Alcohols | Corresponding Esters cdnsciencepub.com |

Decarboxylation Pathways

Under specific conditions, this compound can undergo decarboxylation, a reaction involving the loss of carbon dioxide. smolecule.com This transformation is often facilitated by heat or the presence of strong bases. smolecule.com

One notable pathway involves a palladium-catalyzed protodecarboxylation. nih.gov In this process, the aromatic acid is converted into an aryl palladium(II) intermediate with the release of carbon dioxide, which is then protonated to yield the decarboxylated product. nih.gov For this compound, this reaction proceeds cleanly to afford the corresponding decarboxylated product in high yield (88%). nih.gov The placement of the carboxylic acid at the 1-position and the methoxy group at the 2-position facilitates this reaction, as the Wheland intermediate formed during the process only disrupts the aromaticity of one ring. nih.gov

Other methods for decarboxylation of aromatic acids include heating in the presence of a copper catalyst and quinoline, though this typically requires high temperatures (>160 °C). nih.gov

Table 2: Decarboxylation of this compound

| Method | Catalyst/Conditions | Product | Yield |

|---|

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, such as nitration and sulfonation. smolecule.com The positions of these substitutions are influenced by the activating and directing effects of the existing methoxy and carboxylic acid groups. smolecule.com The methoxy group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The interplay of these effects determines the regioselectivity of the reaction.

While specific examples for this compound are not detailed in the provided search results, the general principles of electrophilic aromatic substitution apply. For related compounds like 6-bromo-2-methoxy-1-naphthoic acid, the bromine atom further influences the reactivity towards electrophilic substitution. smolecule.com

Birch Reduction and Dihydro Compound Formation

This compound can be reduced using the Birch reduction, a reaction that employs an alkali metal (like sodium) in liquid ammonia (B1221849) with an alcohol. The extent of reduction depends on the reaction conditions, particularly the amount of alkali metal used. publish.csiro.au

By carefully controlling the reaction conditions, specifically using 2.4 equivalents of sodium, this compound can be selectively reduced to its 1,4-dihydro derivative, 1,4-dihydro-2-methoxy-1-naphthoic acid. publish.csiro.aupublish.csiro.au The electron-withdrawing carboxylic acid group has a strong influence on the orientation of the reduction. publish.csiro.au The reduction of the unsubstituted aromatic ring is favored as it involves a lower loss of resonance energy (105 kJ) compared to the substituted ring (151 kJ). publish.csiro.au

The resulting 1,4-dihydro compound can be esterified and then hydrolyzed to yield methyl 2-oxotetralin-1-carboxylates, which are useful synthetic intermediates. publish.csiro.aupublish.csiro.au

Table 3: Birch Reduction to 1,4-Dihydro Compound

| Reactant | Reagents | Product |

|---|

Under different Birch reduction conditions, this compound can be further reduced to afford 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid. scientificlabs.iechemdad.comdv-expert.org This indicates that with a higher ratio of the alkali metal, both aromatic rings of the naphthalene system can be reduced.

Regioselectivity and Stereochemistry in Birch Reduction

The Birch reduction of this compound provides a pathway to various dihydro and tetrahydro derivatives, with the regioselectivity and stereochemistry of the reaction being influenced by the reaction conditions and the nature of the substituents on the naphthalene ring. publish.csiro.auchemdad.comdv-expert.org The electron-withdrawing carboxyl group and the electron-donating methoxy group exert significant directing effects during the reduction process. publish.csiro.auwikipedia.org

Under carefully controlled conditions, specifically using 2.4 equivalents of sodium in liquid ammonia, 2-alkoxy-1-naphthoic acids can be converted into their 1,4-dihydro derivatives. publish.csiro.au The powerful orienting influence of the electron-attracting carboxylic group directs the course of the reduction. publish.csiro.au The reduction of the second aromatic ring is less favorable due to the greater loss of resonance energy (151 kJ) compared to the first ring (105 kJ). publish.csiro.au This allows for the selective reduction to the 1,4-dihydro compound. publish.csiro.au

The general mechanism of the Birch reduction involves the addition of solvated electrons to the aromatic ring, forming a radical anion. wikipedia.orgresearchgate.net This is followed by protonation, typically by an alcohol present in the reaction mixture, to yield a cyclohexadienyl radical. wikipedia.org A second electron transfer and another protonation event complete the reduction to the diene. wikipedia.org The regioselectivity is determined by the stability of the intermediate radical anion and the subsequent carbanion, which is influenced by the electronic nature of the substituents. wikipedia.orgdrpress.org For aromatic carboxylic acids, the carboxylate group stabilizes the negative charge, directing the reduction pathway. acs.org

In the case of this compound, reduction can lead to 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid. chemdad.comdv-expert.org The stereochemistry of the Birch reduction can be controlled by using chiral auxiliaries. For instance, the reduction of chiral benzamides derived from 2-methoxybenzoic acid can proceed with a high degree of diastereoselectivity. rushim.ru This approach allows for the synthesis of enantiomerically enriched cyclohexadiene derivatives. acs.orgrushim.ru

The choice of reducing metal and proton source can also impact the outcome of the reaction. numberanalytics.com While sodium in liquid ammonia is traditional, other systems like lithium in low molecular weight amines (Benkeser reduction) can also be employed, sometimes leading to different products. wikipedia.orgharvard.edu Furthermore, recent developments have explored ammonia-free Birch-type reductions. acs.org

Reductive Methylation Reactions

Reductive methylation of 2-naphthoic acid derivatives offers a method for the introduction of a methyl group concurrently with the reduction of the aromatic ring. publish.csiro.auresearchgate.net The reaction of this compound with lithium and methyl iodide in ammonia results in the formation of 2-methyl-1,2-dihydro-2-naphthoic acids. publish.csiro.au

A notable finding in the reductive methylation of this compound is the surprisingly low loss of the methoxy group (less than 5%). publish.csiro.au This is in stark contrast to the reductive alkylation of 2-methoxybenzoic acid, where a 70% loss of the methoxy group is observed under similar conditions. publish.csiro.au However, 4-methoxy-1-naphthoic acid loses its methoxy group completely during this reaction. publish.csiro.au

The process involves the formation of a dianion intermediate through the addition of two electrons from the metal. researchgate.net This dianion is then alkylated by an electrophile, such as methyl iodide. researchgate.net In the case of 2-naphthoic acids, the initial protonation is thought to occur at the C1 position, which is ortho to the carboxylate group, to preserve one of the aromatic rings. publish.csiro.au The resulting charged intermediate is then less susceptible to further reduction and can be intercepted by the alkylating agent. publish.csiro.au

The reductive methylation of various methoxy-substituted 2-naphthoic acids has been examined, and the yields of the corresponding 2-methyl-1,2-dihydro-2-naphthoic acids have been reported. publish.csiro.au

Table 1: Reductive Methylation of Methoxy-2-naphthoic Acids

| Starting Material | Product | Yield (%) |

| 2-Naphthoic acid | 2-Methyl-1,2-dihydro-2-naphthoic acid | 65 |

| 3-Methoxy-2-naphthoic acid | 3-Methoxy-2-methyl-1,2-dihydro-2-naphthoic acid | 60 |

| 6-Methoxy-2-naphthoic acid | 6-Methoxy-2-methyl-1,2-dihydro-2-naphthoic acid | 55 |

| 7-Methoxy-2-naphthoic acid | 7-Methoxy-2-methyl-1,2-dihydro-2-naphthoic acid | 60 |

Data sourced from Slobbe, 1978. publish.csiro.au

This methodology provides a useful route to synthesize 2-alkylcyclohex-2-enones, which are valuable synthetic intermediates. researchgate.net

Reactions with Grignard Reagents and Fluorenone Formation

This compound and its derivatives can react with Grignard reagents, leading to substitution of the methoxy group or addition to the carboxylate function, depending on the reaction conditions and the nature of the Grignard reagent. acs.orgresearchgate.net A significant application of this reactivity is in the synthesis of fluorenones. acs.orgrsc.org

The reaction of phenyl 2-methoxy-1-naphthoate with aryl Grignard reagents can produce phenyl 2-aryl-1-naphthoates. oup.com This represents an unusual Grignard reaction involving aryl-aryl coupling. oup.com

Furthermore, unprotected this compound can undergo nucleophilic aromatic substitution with organolithium and Grignard reagents. researchgate.net This reaction proceeds without the need for a metal catalyst or protection of the carboxylic acid group. researchgate.net The reaction is believed to occur via precoordination of the organometallic reagent with the substrate, followed by an addition-elimination mechanism. researchgate.net This method is effective for the synthesis of substituted naphthoic acids with good to excellent yields using various alkyl, vinyl, and aryl organometallic reagents. researchgate.net

A key transformation involving Grignard reagents is the formation of fluorenone. rsc.org During the preparation of the menthyl ester of diphenyl-2-carboxylic acid via the acid chloride, the formation of a significant amount of fluorenone was observed under certain conditions. rsc.org A more direct route to fluorenones involves the reaction of phenyl 2-methoxy-1-naphthoate with Grignard reagents. acs.org

The reaction of 1-(2-methoxyphenyl)-2-naphthoic acid, synthesized via a Grignard coupling, can be further elaborated. researchgate.net Deprotection of the methoxy group followed by cyclization with boron tribromide (BBr₃) affords 6H-naphtho[2,1-c]chromen-6-one in high yield. researchgate.net This lactone is a precursor for the synthesis of optically active atropisomers. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Methoxy-1-naphthoic acid. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its aromatic, methoxy (B1213986), and carboxylic acid protons. The aromatic region typically shows a complex pattern of multiplets due to the six protons on the naphthalene (B1677914) ring system. The methoxy group protons appear as a distinct singlet, while the acidic proton of the carboxyl group is usually observed as a broad singlet at a downfield chemical shift.

Analysis of closely related derivatives, such as N-(2-Methoxy-1-naphthoyl)piperidine, provides insight into the expected signals for the core structure. rsc.org In this derivative, the methoxy protons appear as a singlet at 3.95 ppm, and the aromatic protons are observed in the range of 7.28-7.85 ppm. rsc.org The acidic proton of this compound itself is expected to appear significantly further downfield, typically above 10 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | >10.0 | Broad Singlet |

| Aromatic (H3-H8) | 7.20 - 8.20 | Multiplet |

| -OCH₃ | ~3.95 | Singlet |

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a clear map of the carbon skeleton. For this compound, twelve distinct signals are expected: ten for the naphthalene ring carbons, one for the methoxy carbon, and one for the carboxyl carbon.

Data from N-(2-Methoxy-1-naphthoyl)piperidine shows the methoxy carbon at 56.93 ppm and the ten naphthalene carbons between 113.52 and 152.85 ppm. rsc.org The carbonyl carbon in the derivative appears at 167.46 ppm. rsc.org For the parent acid, the carboxylic acid carbon is expected at a similar or slightly more downfield shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | ~168 - 172 |

| C2 (-OCH₃) | ~153 |

| C1 (-COOH) | ~122 |

| Aromatic (C3-C10) | 113 - 135 |

| -OC H₃ | ~57 |

While standard 1D NMR spectra establish the connectivity of this compound, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are required to determine its preferred three-dimensional conformation in solution. These experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. nih.govtandfonline.com

For this compound, a key conformational question is the spatial orientation of the methoxy group at the C2 position relative to the adjacent substituents and the rest of the naphthalene ring. A NOESY or ROESY experiment would be instrumental in probing the distance between the protons of the methoxy group (-OCH₃) and the proton at the C8 position on the naphthalene ring. A cross-peak between these signals would indicate that the methoxy group is oriented in a way that brings it close to the "peri" proton at C8, providing critical data for modeling the molecule's most stable conformation.

¹³C NMR Chemical Shift Analysis

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. Tandem mass spectrometry (MS/MS) further fragments the molecular ion to generate a pattern that serves as a structural fingerprint.

The mass spectrum of this compound exhibits a distinct fragmentation pattern under electron impact or collision-induced dissociation (CID). The analysis of these fragments helps to confirm the arrangement of the methoxy and carboxylic acid groups on the naphthalene core.

Studies using techniques like Trapped Ion Mobility Spectrometry (TIMS) coupled with MS/MS have identified characteristic neutral losses for this compound. nsf.govacs.org The fragmentation is characterized by the loss of small, stable neutral molecules from the molecular ion. nsf.govacs.org A comparison of the mass spectrum of this compound with its isomers reveals distinguishing features in their fragmentation pathways. acs.org

Interactive Data Table: Key Mass Spectral Fragments and Neutral Losses for this compound

| m/z of Fragment Ion | Neutral Loss | Lost Moiety |

| 187 | -CH₃ | Methyl radical |

| 184 | -H₂O | Water |

| 171 | -OCH₃ | Methoxy radical |

| 157 | -COOH | Carboxyl radical |

| 156 | -CO₂H₂ | Formic Acid |

| 156 | -CO₂ & -H₂ | Carbon Dioxide & Hydrogen |

Data interpreted from fragmentation patterns described in literature. nsf.govacs.orgacs.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nsf.govacs.org The molecular formula for this compound is C₁₂H₁₀O₃. sigmaaldrich.com

The theoretical monoisotopic mass for C₁₂H₁₀O₃ is 202.06299 Da. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure this mass with an accuracy of a few parts per million (ppm). nsf.govacs.org This precision makes it possible to unequivocally confirm the elemental composition C₁₂H₁₀O₃ and to reliably distinguish this compound from other compounds with the same nominal mass, such as its isobar Decanedioic acid (C₁₀H₁₈O₄). nsf.gov

Ion Mobility-Mass Spectrometry for Isomeric Differentiation

Ion Mobility Spectrometry (IMS), particularly when coupled with high-resolution mass spectrometry, serves as a powerful tool for distinguishing between isomers, which are molecules that share the same chemical formula but have different structural arrangements. The differentiation of this compound from its structural isomer, 4-Methoxy-1-naphthoic acid, and its isobar (different compound with the same nominal mass), decanedioic acid, has been successfully demonstrated using Trapped Ion Mobility Spectrometry-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (TIMS-FT-ICR MS). nsf.govnih.govacs.org

This technique separates ionized molecules in the gas phase based on their size, shape, and charge, a property measured as the collision cross-section (CCS). Even with identical masses, isomers like this compound and 4-Methoxy-1-naphthoic acid exhibit distinct conformations, leading to different CCS values and enabling their separation in the ion mobility cell. Studies have shown that TIMS can achieve a resolving power of approximately 100, which is sufficient to separate these isomeric ions. nsf.govnih.govacs.org

Furthermore, tandem mass spectrometry (MS/MS) coupled with IMS provides another layer of identification. By isolating the mobility-separated isomers and subjecting them to fragmentation, unique fragmentation patterns are generated. These patterns, which may include characteristic neutral losses such as H₂O or CO₂, serve as fingerprints for each isomer, allowing for their unambiguous identification. nih.govacs.org

Applications in Complex Mixture Analysis (e.g., Dissolved Organic Matter)

The structural characterization of constituents within complex mixtures like Dissolved Organic Matter (DOM) presents a significant analytical challenge due to the vast number of isomeric and isobaric compounds. nih.govacs.org The combination of high-resolution ion mobility and mass spectrometry has been validated using model compounds, including this compound, to showcase its efficacy in such analyses. nsf.govacs.orgresearchgate.net

In a demonstration of a TIMS-FT-ICR MS/MS workflow, a standard mixture containing this compound, its isomer 4-Methoxy-1-naphthoic acid, and the isobar decanedioic acid was analyzed. nsf.govnih.govacs.org The methodology proved capable of mobility-selecting and isolating individual molecular ion signals with high mass accuracy (e.g., Δm/z = 0.036), followed by MS/MS analysis. nih.govacs.org This approach allows for the unambiguous identification of each component, a feat that is often impossible with traditional mass spectrometry workflows that rely on nominal mass isolation. nsf.gov

This demonstrated success with model compounds validates the use of the technique for the detailed molecular and isomeric characterization of environmentally significant complex mixtures like DOM. nih.govacs.org By narrowing down potential isomeric structures through the mobility domain before fragmentation, this method overcomes challenges associated with similar fragmentation patterns often observed in DOM samples. nih.govacs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique can provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the substituent groups relative to the naphthalene ring. The molecule's ability to form hydrogen bonds is a property that facilitates the formation of single crystals suitable for X-ray diffraction analysis. cymitquimica.com

While the detailed crystal structure of this compound is not widely published, analysis of closely related compounds like 2-methoxy-1-nitronaphthalene (B3031550) provides insight into the type of data obtained. researchgate.net A crystallographic study would determine the planarity of the naphthalene ring system and the dihedral angle between this plane and the carboxylic acid group. researchgate.net It would also reveal how the molecules pack in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds and π–π stacking, which govern the solid-state properties of the compound. researchgate.net

Other Spectroscopic Techniques (e.g., IR, UV-Vis)

Beyond mass spectrometry and crystallography, other spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable structural information.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure. The key expected absorptions include a broad band for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the carbonyl (C=O) group, and bands corresponding to the aromatic C=C bonds and the C-O ether linkage.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad |

| Carboxylic Acid | C=O Stretch | 1680-1720 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Weak |

| Ether | C-O Stretch | 1200-1275 (Aryl-Alkyl) | Strong |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A study comparing the absorption spectra of several methoxynaphthoic acids in dioxane solvent found that this compound absorbs at a longer wavelength (a bathochromic or "red" shift) than its 2,6-isomer. ias.ac.in This shift is attributed to the steric effect between the carboxylic acid group at the 1-position and the hydrogen atom at the peri (8-position) of the naphthalene ring, which is increased by the presence of the adjacent methoxy group at the 2-position. ias.ac.in The spectrum presented in historical literature shows a complex absorption profile characteristic of the substituted naphthalene chromophore. ias.ac.in

Computational Chemistry and Molecular Modeling of 2 Methoxy 1 Naphthoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict the geometric and electronic properties of 2-methoxy-1-naphthoic acid with high accuracy. epstem.netrsc.org These calculations help in understanding the fundamental characteristics of the molecule.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are used to determine its optimized geometry. researchgate.net

In the optimized structure of ortho-substituted naphthoic acids, including the methoxy (B1213986) derivative, specific geometric parameters are determined. researchgate.net A key feature is the dihedral angle between the carboxylic acid group and the naphthalene (B1677914) ring. For o-methoxy naphthoic acid, this angle is calculated to be 84.390°, indicating that the carboxyl group is twisted out of the plane of the aromatic ring. researchgate.net This twisting is a result of steric hindrance between the adjacent methoxy and carboxylic acid groups. The total energy for this optimized conformation has been calculated to be -4.32E+05 Kcal/mol. researchgate.net

Detailed bond angles and lengths are also elucidated through these calculations, providing a complete picture of the molecule's ground-state geometry. researchgate.net

| Parameter | Value |

|---|---|

| Total Energy (Kcal/mol) | -4.32E+05 |

| Dihedral Angle (θ) | 84.390° |

| Bond Angle (C10-C11=O12) | 125.588° |

| Bond Angle (C10-C11-O13) | 114.911° |

| Bond Angle (C11-O13-H14) | 111.909° |

| Bond Length (C11-C10) | 1.503 Å |

| Bond Length (C11=O12) | 1.224 Å |

| Bond Length (C11-O13) | 1.388 Å |

| Bond Length (C-O of Methoxy) | 1.389 Å |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. libretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For o-methoxy naphthoic acid, the HOMO and LUMO energies have been calculated using DFT. researchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. The presence of the electron-donating methoxy group influences the electron density of the naphthalene ring.

Mulliken atomic charge analysis provides a quantitative measure of the electron density distribution across the molecule, highlighting how charges are redistributed due to the presence of the substituents. In o-methoxy naphthoic acid, the oxygen atoms of the carboxylic and methoxy groups carry partial negative charges, while the carbonyl carbon and the attached hydrogen of the hydroxyl group are partially positive. researchgate.net

| Parameter | Value |

|---|---|

| HOMO Energy (Kcal/mol) | -1.49E+02 |

| LUMO Energy (Kcal/mol) | -4.14E+01 |

| HOMO-LUMO Gap (Kcal/mol) | 1.08E+02 |

| Dipole Moment (Debye) | 6.869 |

| Charge on Carbonyl Oxygen (O12) | -0.420 |

| Charge on Hydroxyl Oxygen (O13) | -0.365 |

| Charge on Methoxy Oxygen | -0.573 |

Based on the calculated electronic properties, several global reactivity descriptors can be derived. These parameters, such as ionization potential (I.E), electron affinity (E.A), electronegativity (χ), chemical potential (µ), hardness (η), softness (σ), and the electrophilicity index (ω), provide a quantitative framework for predicting the molecule's chemical behavior. researchgate.net

The hardness (η) indicates resistance to change in its electron distribution, while the electrophilicity index (ω) measures the propensity of a species to accept electrons. researchgate.net For o-methoxy naphthoic acid, these parameters have been calculated, offering insights into its reactivity in various chemical processes, such as the nucleophilic aromatic substitution (SNAr) reactions it is known to undergo. researchgate.netrsc.org

| Parameter | Value (Kcal/mol, unless specified) |

|---|---|

| Ionization Potential (I.E) | 1.49E+02 |

| Electron Affinity (E.A) | 4.14E+01 |

| Hardness (η) | 5.39E+01 |

| Chemical Potential (µ) | -9.52E+01 |

| Electrophilicity (ω) | 8.40E+01 |

Electronic Structure Analysis (e.g., Frontier Orbitals, Charge Distribution)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org These simulations provide a dynamic picture of the conformational landscape of this compound and its interactions with its environment, such as solvent molecules. researchgate.net

Due to the rotatable bonds in the methoxy and carboxylic acid groups, this compound can adopt various conformations. MD simulations can explore this conformational space by simulating the molecule's movements at a given temperature. This allows for the identification of low-energy, populated conformations and the energy barriers between them. The flexibility of the substituent groups, particularly the orientation relative to the naphthalene plane, is a key aspect investigated in these simulations.

MD simulations are particularly useful for studying how this compound interacts with other molecules. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the methoxy group's oxygen can act as a hydrogen bond acceptor. mdpi.com These hydrogen bonding capabilities, along with potential π-π stacking interactions from the naphthalene ring, are critical in determining how the molecule packs in a crystal lattice or interacts with biological receptors.

Furthermore, MD simulations can model solvation effects by explicitly including solvent molecules in the simulation box. researchgate.net This approach has been used for related naphthoic acid derivatives to understand how different solvents (e.g., polar aprotic vs. protic) influence molecular conformation and reactivity. researchgate.net For instance, simulations can reveal the structure of the solvent shell around the solute and calculate properties like the solvation free energy, which is consistent with experimental solubility data. researchgate.net Docking simulations, a related technique, have been used to model the interaction of similar compounds with protein binding pockets, highlighting the importance of specific intermolecular forces. jst.go.jpresearchgate.net

Conformational Landscape Exploration

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models are crucial for understanding how structural modifications influence the efficacy of a molecule and for designing new, more potent compounds.

The biological activity of naphthoic acid derivatives is influenced by various physicochemical and quantum chemical properties, often referred to as molecular descriptors. researchgate.net Computational studies on related ortho-substituted naphthoic acids have assessed a range of these descriptors, including total energy, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.net These parameters are critical for predicting the reactivity and stability of the compound, which in turn correlates with its biological function. researchgate.net

In a specific study related to strigolactone (SL) signaling inhibition, this compound was found to have significantly lower inhibitory activity compared to its aldehyde analogue, 2-methoxy-1-naphthaldehyde (B1195280). nih.govjst.go.jp This finding underscores the critical role of the functional group at the 1-position of the naphthalene ring. The difference in activity suggests that molecular descriptors related to the electronic and hydrogen-bonding properties of the carboxylic acid versus the aldehyde group are key determinants for interacting with the biological target, the D14 protein. nih.govjst.go.jp

The following table, adapted from studies on similar ortho-substituted naphthoic acids, illustrates the types of molecular descriptors used in QSAR analyses. researchgate.net

| Compound | Total Energy (Kcal/mol) | HOMO (Kcal/mol) | LUMO (Kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Naphthoic acid | -3.60E+05 | -1.46E+02 | -4.8E+01 | 5.2561 |

| o-Hydroxy naphthoic acid | -4.08E+05 | -1.51E+02 | -4.20E+01 | 6.738 |

| o-Methoxy naphthoic acid | -4.32E+05 | -1.49E+02 | -4.14E+01 | 6.869 |

| o-Amino naphthoic acid | -3.95E+05 | -1.35E+02 | -3.83E+01 | 5.779 |

| o-Chloro naphthoic acid | -6.49E+05 | -1.49E+02 | -3.89E+01 | 3.707 |

The nature and position of substituents on the naphthoic acid scaffold have profound steric and electronic effects that dictate biological activity. Studies on 1-naphthoylindoles as cannabinoid receptor ligands have provided specific insights into the role of a 2-methoxy substituent. The presence of a 2-methoxy-1-naphthoyl group was found to significantly decrease the binding affinity for the CB1 receptor, while having a minimal effect on CB2 receptor affinity. nih.gov This suggests that the steric bulk or electronic properties of the methoxy group at the C-2 position are unfavorable for interaction with the CB1 receptor binding pocket. nih.gov

In the context of strigolactone signaling inhibitors, structure-activity relationship studies on derivatives of 2-methoxy-1-naphthaldehyde (2-MN) highlighted the essential nature of the 2-methoxy group. nih.gov Its replacement with other groups like hydroxyl (-OH) or ethoxy (-OC2H5), or its complete removal to form 1-naphthaldehyde, resulted in a loss of inhibitory activity. nih.govresearchgate.net This indicates that the specific size and electron-donating nature of the methoxy group are crucial for the compound's function as a receptor inhibitor. nih.gov Conversely, modifying the naphthalene ring with a 6-bromo or 3-methoxy group did not significantly alter the activity compared to 2-MN, suggesting that substitutions at these positions are better tolerated. nih.gov The conversion of the aldehyde group in 2-MN to a carboxylic acid to form this compound led to a significant reduction in activity, further emphasizing the sensitivity of the target receptor to the substituent at the 1-position. nih.govjst.go.jp

| Compound | Modification from 2-MN | Inhibitory Activity |

|---|---|---|

| This compound | Aldehyde at C1 → Carboxylic acid | Significantly less active |

| 1-(2-methoxynaphthalen-1-yl)ethanone | Aldehyde at C1 → Acetyl group | No inhibitory activity |

| 2-Hydroxy-1-naphthaldehyde | Methoxy at C2 → Hydroxyl | No inhibitory activity |

| 2-Ethoxy-1-naphthaldehyde | Methoxy at C2 → Ethoxy | No inhibitory activity |

| 1-Naphthaldehyde | Removal of Methoxy at C2 | No inhibitory activity |

| 6-Bromo-2-methoxy-1-naphthaldehyde | Addition of Bromo at C6 | Similar activity to 2-MN |

| 2,3-Dimethoxy-1-naphthaldehyde | Addition of Methoxy at C3 | Similar activity to 2-MN |

Correlation of Molecular Descriptors with Biological Activity

Docking Simulations and Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the molecular basis of biological activity and in drug design.

Docking simulations have been instrumental in elucidating the binding mode of compounds structurally related to this compound. In a notable study, researchers identified 2-methoxy-1-naphthaldehyde (2-MN) as an inhibitor of the strigolactone (SL) receptor D14. nih.govjst.go.jp Docking simulations showed that 2-MN binds within the SL-binding cavity of the D14 protein, overlapping with the binding site of the natural ligand. jst.go.jp The simulation suggested a potential interaction between the aldehyde group of 2-MN and the indole (B1671886) ring of a tryptophan residue (Trp205) within the binding pocket. jst.go.jp Although this compound was tested as a potential metabolite, its lower activity implies a less favorable or different binding mode within the D14 pocket compared to the aldehyde. nih.gov This highlights how docking can rationalize observed activity differences and guide further lead optimization. The use of docking for naphthoic acid derivatives is also seen in studies targeting other proteins, such as the anti-apoptotic protein Mcl-1 and Babesia microti lactate (B86563) dehydrogenase, demonstrating the broad applicability of this technique for the scaffold. nih.govfrontiersin.org

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com These models can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. mdpi.com

In the discovery of strigolactone signaling inhibitors, researchers developed a structure-based pharmacophore model using the crystal structure of the D14 protein complexed with a hydrolysis product of the natural hormone. nih.govresearchgate.net This model defined the essential features for receptor binding and was subsequently used to screen compound libraries. The reduced activity of this compound compared to its aldehyde analog provides crucial structure-activity relationship (SAR) data that can be used to refine and improve the predictive power of the pharmacophore model for future screening campaigns. nih.gov

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov The identification of 2-methoxy-1-naphthaldehyde (2-MN) as a strigolactone receptor inhibitor is a direct result of a successful virtual screening campaign. nih.govjst.go.jpresearchgate.net Researchers used an in silico screening approach based on the pharmacophore model of the D14 receptor to filter a chemical database. nih.gov This process identified a candidate compound which was predicted to hydrolyze into 2-MN. nih.gov Subsequent biological assays confirmed that 2-MN inhibits the receptor's signaling pathway. nih.govjst.go.jp This workflow, from pharmacophore modeling to virtual screening and subsequent biological validation, exemplifies a powerful strategy for the discovery of novel modulators for a given biological target, starting from a core chemical structure like that of this compound.

Biological and Pharmacological Investigations of 2 Methoxy 1 Naphthoic Acid and Its Derivatives

Antimicrobial Properties

The antimicrobial potential of compounds derived from naphthoic acid has been a subject of scientific inquiry. However, specific data on 2-Methoxy-1-naphthoic acid is limited, with more research focusing on related structures.

While direct studies on the antibacterial effects of this compound are not widely available in the reviewed literature, research on closely related derivatives provides some insight. For instance, a study on 2-hydroxynaphthalene-1-carboxanilides, which can be synthesized from 2-hydroxy-1-naphthoic acid, showed that some of these derivatives possess antibacterial properties. One such derivative, 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, was active against E. coli with a minimum inhibitory concentration (MIC) of 23.2 μM. preprints.org Another derivative, N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide, exhibited activity specifically against Staphylococcus aureus with an MIC of 54.9 μM. preprints.org

Additionally, studies on anthranilamide peptidomimetics incorporating a naphthoyl group have been conducted. In one such study, derivatives bearing a methoxy (B1213986) substituent on the naphthoyl group, specifically compounds 13c and 13d , showed moderate antibacterial activity against E. coli, both with an MIC of 62.5 µM. mdpi.com

A related compound, 2-methoxy-1,4-naphthoquinone (B1202248) (MeONQ), has demonstrated significant bactericidal activity against multiple antibiotic-resistant strains of Helicobacter pylori. The MIC values for MeONQ against these strains ranged from 0.156 to 0.625 μg/mL. nih.gov An isomer of the target compound, 1-hydroxy-4-methoxy-2-naphthoic acid, isolated from a marine-derived actinomycete, displayed antimicrobial activity against E. coli and S. aureus with an MIC value of 50.0 µM for both. scispace.com

Table 1: Antibacterial Activity of this compound Derivatives and Related Compounds

| Compound | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Escherichia coli | 23.2 µM | preprints.org |

| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | Staphylococcus aureus | 54.9 µM | preprints.org |

| Compound 13c (anthranilamide peptidomimetic) | Escherichia coli | 62.5 µM | mdpi.com |

| Compound 13d (anthranilamide peptidomimetic) | Escherichia coli | 62.5 µM | mdpi.com |

| 2-methoxy-1,4-naphthoquinone (MeONQ) | Helicobacter pylori (resistant strains) | 0.156-0.625 µg/mL | nih.gov |

| 1-hydroxy-4-methoxy-2-naphthoic acid | Escherichia coli | 50.0 µM | scispace.com |

| 1-hydroxy-4-methoxy-2-naphthoic acid | Staphylococcus aureus | 50.0 µM | scispace.com |

The investigation into the antimycobacterial properties of this compound derivatives is primarily centered on 2-hydroxynaphthalene-1-carboxanilides. A study evaluating a series of these compounds found that some derivatives exhibited notable activity against various Mycobacterium species. nih.gov For example, 2-hydroxy-N-phenylnaphthalene-1-carboxamide showed an MIC of 15.2 µmol/L against M. kansasii. nih.gov Another derivative, 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide, had an MIC of 51.9 µmol/L against M. marinum. nih.gov The research highlighted that substituents with a significant electron-withdrawing effect on the anilide ring were favorable for antimycobacterial activity. nih.gov

Table 2: Antimycobacterial Activity of 2-Hydroxynaphthalene-1-carboxanilide Derivatives

| Compound | Mycobacterial Strain | MIC (µmol/L) | Reference |

|---|---|---|---|

| 2-hydroxy-N-phenylnaphthalene-1-carboxamide | Mycobacterium kansasii | 15.2 | nih.gov |

| 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | Mycobacterium marinum | 51.9 | nih.gov |

Direct evidence for the antifungal properties of this compound is scarce in the reviewed literature. However, research on its isomer, 4-Methoxy-1-naphthoic acid, indicates that its derivatives, such as carbohydrazides and esters, have shown significant antifungal activity against Paracoccidioides spp. and Candida species, with MIC values as low as 8 μg·mL⁻¹. Furthermore, 2-methoxy-1,4-naphthoquinone demonstrated antifungal activity against Fusarium proliferatum with a minimum inhibitory concentration (MIC) of 8.0 mg L⁻¹. nih.gov The isomer 1-hydroxy-4-methoxy-2-naphthoic acid was also found to be active against Candida albicans, with an MIC of 50.0 µM. scispace.com

Table 3: Antifungal Activity of Isomers and Related Derivatives of this compound

| Compound | Fungal Strain | MIC | Reference |

|---|---|---|---|

| 4-Methoxy-1-naphthoic acid derivatives | Paracoccidioides spp. | As low as 8 µg/mL | |

| 4-Methoxy-1-naphthoic acid derivatives | Candida species | As low as 8 µg/mL | |

| 2-methoxy-1,4-naphthoquinone | Fusarium proliferatum | 8.0 mg/L | nih.gov |

| 1-hydroxy-4-methoxy-2-naphthoic acid | Candida albicans | 50.0 µM | scispace.com |

Antimycobacterial Activity

Anti-inflammatory Potential

Some research suggests that this compound may possess anti-inflammatory properties, though specific studies are limited. nih.gov The anti-inflammatory potential is more clearly demonstrated in its isomer, 6-methoxy-2-naphthoic acid (6-MNA), which is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone. medchemexpress.comresearchgate.net 6-MNA has been shown to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. medchemexpress.comresearchgate.net In isolated human whole blood, 6-MNA exhibited IC₅₀ values of 31.01 µM for COX-1 and 19.84 µM for LPS-induced COX-2. medchemexpress.comresearchgate.net The synthesis of 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles as potential non-steroidal anti-inflammatory agents has also been reported, with some compounds in the series showing promising activity.

Table 4: Anti-inflammatory Activity of 6-Methoxy-2-naphthoic acid (Isomer of this compound)

| Compound | Target | IC₅₀ (µM) | Assay System | Reference |

|---|---|---|---|---|

| 6-Methoxy-2-naphthoic acid | COX-1 | 31.01 | Isolated human whole blood | medchemexpress.comresearchgate.net |

| 6-Methoxy-2-naphthoic acid | COX-2 | 19.84 | Isolated human whole blood | medchemexpress.comresearchgate.net |

Antitumor / Anticancer Properties

The potential for this compound to have antitumor properties has been suggested, but concrete data from direct studies on this specific compound are not widely published. nih.gov However, the broader class of naphthoquinone derivatives, some of which are structurally related, has been more extensively studied for anticancer activities. jst.go.jp For example, a series of 2-naphthamide (B1196476) derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Compound 5b from this series showed IC₅₀ values ranging from 3.59 to 8.38 μM against C26, HepG2, and MCF7 cancer cells. Another compound, 8b , exhibited IC₅₀ values between 2.97 and 7.12 μM against the same cell lines. Additionally, some N-substituted 1-hydroxynaphthalene-2-carboxanilides have been reported to have strong antitumor activities.

Table 5: Anticancer Activity of 2-Naphthamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5b | C26 (colon carcinoma) | 3.59 - 8.38 | |

| HepG2 (liver carcinoma) | |||

| MCF7 (breast adenocarcinoma) | |||

| Compound 8b | C26 (colon carcinoma) | 2.97 - 7.12 | |

| HepG2 (liver carcinoma) | |||

| MCF7 (breast adenocarcinoma) |

Plant Growth Regulation and Strigolactone Pathway Modulation

One of the more clearly defined biological roles for derivatives of this compound is in the regulation of plant growth, specifically through the modulation of the strigolactone signaling pathway. Strigolactones are plant hormones that regulate various aspects of development, including shoot branching. nih.govnih.gov

In the search for inhibitors of the strigolactone receptor, 2-methoxy-1-naphthaldehyde (B1195280) (2-MN), the aldehyde analog of this compound, was identified as a potent inhibitor of strigolactone signaling. nih.govnih.gov This compound was found to inhibit the interaction between the strigolactone receptor D14 and its downstream signaling partners, thereby restoring the growth of tillering buds in rice that is normally suppressed by strigolactones. nih.gov

In the same study, this compound itself was also tested to determine if the carboxylic acid derivative possessed similar activity, as it was hypothesized that the aldehyde group of 2-MN might be oxidized to a carboxylic acid in the experimental medium. nih.govacgpubs.org However, the results showed that this compound had significantly less inhibitory activity compared to 2-methoxy-1-naphthaldehyde in both yeast two-hybrid (Y2H) assays and rice tillering assays. nih.govacgpubs.org This finding indicates that the aldehyde functional group is crucial for the observed strigolactone-inhibiting activity, and the corresponding carboxylic acid is much less effective in this biological pathway. acgpubs.org

Strigolactone Antagonist Activity

Strigolactones (SLs) are a class of plant hormones that regulate processes like shoot branching and stimulate the germination of parasitic weed seeds. jst.go.jp Chemical regulators that inhibit SL perception are valuable tools for agricultural applications. jst.go.jpresearchgate.net In the search for such inhibitors, the compound 2-methoxy-1-naphthaldehyde (2-MN) was identified as a novel inhibitor of SL signaling. jst.go.jp

As part of the structure-activity relationship studies, the potential for this compound to exhibit similar activity was investigated. It was hypothesized that the aldehyde group of 2-MN might be oxidized to a carboxylic acid in the experimental medium. jst.go.jpresearchgate.net However, when tested, this compound demonstrated significantly less inhibitory activity compared to 2-MN in assays related to strigolactone antagonism. jst.go.jpresearchgate.netresearchgate.netscispace.com Further investigation into derivatives suggested that the 2-methoxy group on the naphthalene (B1677914) ring is essential for the inhibitory activity observed with 2-MN. jst.go.jpscispace.com

Inhibition of Protein Interactions in Plant Growth

The mechanism of strigolactone signaling involves the perception of the hormone by the DWARF14 (D14) protein, which is an α/β-hydrolase. jst.go.jp This binding event initiates a cascade of protein-protein interactions, including with D53 and SLR1 proteins, which ultimately leads to the regulation of gene expression and developmental changes like the suppression of tillering. jst.go.jpresearchgate.net

The aldehyde compound, 2-MN, was found to inhibit the SL-induced interaction between the D14 receptor and its target proteins, D53 and SLR1. jst.go.jpresearchgate.net This blockage of protein interactions is the basis for its function as an SL signaling inhibitor. When this compound was evaluated for this same effect, it showed markedly lower activity in yeast two-hybrid (Y2H) assays designed to measure the inhibition of D14–SLR1 and D14–D53 interactions. jst.go.jpresearchgate.netscispace.com

| Compound | Activity as Strigolactone Antagonist | Inhibition of D14-Target Protein Interaction | Source |

|---|---|---|---|

| 2-Methoxy-1-naphthaldehyde (2-MN) | Active Inhibitor | Inhibits D14-SLR1 and D14-D53 interactions | jst.go.jpresearchgate.net |

| This compound | Significantly Less Active | Significantly less inhibitory activity in Y2H assays | jst.go.jpresearchgate.netscispace.com |

Effects on Tillering in Rice

One of the most visible effects of strigolactone is the suppression of shoot branching, or tillering, in monocotyledonous plants like rice. jst.go.jp Consequently, an effective SL antagonist would be expected to reverse this suppression and promote tiller growth. jst.go.jp In experiments using the SL-deficient rice mutant d10-2, application of the synthetic strigolactone GR24 inhibited the growth of the second tiller bud. jst.go.jpscispace.com Co-application of 2-methoxy-1-naphthaldehyde (2-MN) with GR24 successfully restored the outgrowth of these tiller buds, confirming its antagonist activity in planta. jst.go.jpscispace.com

Enzyme Inhibition Studies

The naphthoic acid framework is a recurring motif in compounds investigated for enzyme inhibition. While specific data for this compound is limited, research on the broader class of naphthoic acids provides insight into their potential as enzyme inhibitors.

Enzyme Interaction Profiles

Understanding the specific interactions between a compound and an enzyme is crucial for drug design and discovery. The structural characterization of isomers is a key part of this, as different arrangements of the same atoms can lead to vastly different biological activities. Advanced analytical techniques are employed to distinguish between closely related structures like this compound and its isomer, 4-methoxy-1-naphthoic acid. acs.orgeaog.org

Trapped ion mobility spectrometry (TIMS) coupled with Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) is a powerful method used for this purpose. acs.orgeaog.org This technology allows for the separation of isomeric ions based on their shape and size (collisional cross-section) in the gas phase, providing a level of detail that helps in the unambiguous identification and structural characterization of molecules in complex mixtures. acs.orgeaog.orgacs.org Such precise characterization is a foundational step for elucidating specific enzyme interaction profiles.

Lactate (B86563) Dehydrogenase Inhibition (as part of general naphthoic acid research)

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic metabolism. Research has identified substituted naphthoic acids as a promising class of LDH inhibitors. acs.orgnih.govresearchgate.net Specifically, derivatives of 2,3-dihydroxy-1-naphthoic acid have been shown to be selective and potent inhibitors of human LDH isoenzymes (LDH-A4 and LDH-B4) and LDH from the malaria parasite Plasmodium falciparum. acs.orgnih.govacs.org

These inhibitors typically act by competing with the binding of the cofactor NADH. acs.orgnih.gov The selectivity and potency of these compounds are highly dependent on the substituents at various positions on the dihydroxynaphthoic acid backbone. acs.orgnih.gov For instance, studies on gossypol (B191359), a natural product containing a naphthyl unit, and its derivatives showed that while gossypol itself is a non-selective LDH inhibitor, its structural analogs in the substituted 2,3-dihydroxy-1-naphthoic acid family exhibit markedly greater selectivity and, in some cases, greater potency, with dissociation constants as low as 30 nM. nih.govfrontiersin.org These findings establish substituted naphthoic acids as strong lead compounds for developing selective LDH inhibitors. nih.govresearchgate.net

| Compound Class/Example | Target Enzyme | Mechanism of Action | Key Finding | Source |

|---|---|---|---|---|

| Substituted 2,3-dihydroxy-1-naphthoic acids | Human LDH-A4, LDH-B4, pLDH | Competitive with NADH binding | Potency and selectivity depend on substituents; >200-fold selectivity observed. | acs.orgnih.gov |

| Gossypol (natural product analog) | Human LDH-A4, LDH-B4, LDH-C4 | Non-selective, competitive with NADH | Ki values in the low micromolar range (1.4-4.2 µM). | nih.govfrontiersin.org |

| 3,5-dihydroxy 2-napthoic acid (DHNA) | Babesia microti LDH (BmLDH) | Inhibits rBmLDH catalysis | Shows ~5,000-fold selectivity over human LDH. | frontiersin.org |

Protease Inhibition (as part of general naphthoic acid research)

The naphthoic acid scaffold has also been utilized in the development of protease inhibitors, which are vital in treating diseases ranging from viral infections to parasitic diseases. pnas.org For example, 1,2,3,4-tetrahydro-1-naphthoic acid is used as a reagent in the synthesis of protease inhibitors. fishersci.fi

Fragment-based screening against HIV-1 protease, a key target in AIDS therapy, identified 1-bromo-2-naphthoic acid as a fragment that binds to a surface pocket known as the exosite. rcsb.orgnih.gov This finding suggests that the naphthoic acid structure can serve as a starting point for developing allosteric inhibitors that bind to sites other than the active site. nih.gov In another study, a model-built structure of a schistosome parasite enzyme was used to identify 2-(4-methoxybenzoyl)-1-naphthoic acid as a nonpeptidic inhibitor with a Ki of 3 µM, highlighting the utility of this chemical class against proteases from parasitic organisms. pnas.org

Receptor Binding Assays and Ligand-Receptor Interactions

The interaction of this compound and its derivatives with various biological receptors has been a subject of scientific investigation, revealing a range of activities from plant growth regulation to potential therapeutic applications in humans.

One area of significant research is the interaction with strigolactone (SL) receptors, which are crucial in plant development. In an effort to identify inhibitors of SL signaling, a virtual screening identified 2-methoxy-1-naphthaldehyde (2-MN), a derivative of this compound, as a promising candidate. Current time information in Bangalore, IN.researchgate.net Subsequent in-vitro assays, such as yeast two-hybrid (Y2H) assays, confirmed that 2-MN inhibits the interaction between the SL receptor D14 and its downstream signaling partners D53 and SLR1. Current time information in Bangalore, IN.researchgate.net Interestingly, when this compound itself was tested, it exhibited significantly less inhibitory activity compared to its aldehyde counterpart (2-MN). Current time information in Bangalore, IN. This suggests that the aldehyde group is critical for the inhibitory function. Structure-activity relationship studies on 2-MN derivatives have further illuminated the structural requirements for this activity. Current time information in Bangalore, IN.unito.it These studies indicate that both the 2-methoxy group and the aldehyde group on the naphthalene ring are essential for potent SL-receptor inhibitory activity. Current time information in Bangalore, IN.

| Compound Name | Modification from 2-MN | Inhibitory Activity Finding | Reference |

|---|---|---|---|

| This compound | Aldehyde oxidized to carboxylic acid | Significantly less inhibitory activity than 2-MN. | Current time information in Bangalore, IN. |

| 6-Bromo-2-methoxy-1-naphthaldehyde | Bromine added at position 6 | Showed no inhibitory effect in Y2H assay. | unito.it |

| 2,3-Dimethoxy-1-naphthaldehyde | Methoxy group added at position 3 | Showed an inhibitory effect at 100 µM. | unito.it |

| 1-(2-Methoxynaphthalen-1-yl)ethanone | Aldehyde replaced with an acetyl group | Showed no inhibitory activity. | Current time information in Bangalore, IN. |

| 2-Hydroxy-1-naphthaldehyde | Methoxy group replaced with a hydroxyl group | No inhibitory activity observed (potential toxicity to yeast cells). | unito.it |

Beyond plant biology, derivatives based on the 2-naphthoic acid scaffold have been explored as modulators of human receptors. One such target is the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory processes. acs.org A highly potent and selective antagonist, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid, was identified from this chemical class. researchgate.netacs.org Although this lead compound suffered from poor physical properties, it served as a foundation for developing fluorescent molecular probes with high affinity for the P2Y14 receptor, demonstrating that the 2-naphthoic acid template is suitable for creating tools to study receptor pharmacology. acs.org

Furthermore, 2-naphthoic acid derivatives have been identified as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity. nih.gov Structure-activity relationship (SAR) studies have led to the discovery of compounds like UBP684, a 2-naphthoic acid derivative that acts as a positive allosteric modulator (PAM), enhancing receptor currents. nih.govnih.gov These PAMs are being investigated for their potential in treating conditions associated with NMDAR hypofunction, such as schizophrenia. nih.govnih.gov

The binding of this compound to plasma proteins has also been characterized. Its binding affinity to bovine serum albumin (BSA) was compared to other alkoxy-1-naphthoic acid analogs. The methoxy group resulted in lower hydrophobicity and thus a lower binding affinity compared to the ethoxy analog, demonstrating how small changes to the alkoxy chain can influence protein-ligand interactions. wikipedia.org

| Compound | Alkoxy Group | Binding Affinity (logKBSA/w) | Reference |

|---|---|---|---|

| This compound | –OCH₃ | 2.16 | wikipedia.org |

| 2-Ethoxy-1-naphthoic acid | –OCH₂CH₃ | 2.66 | wikipedia.org |

Pharmacological Applications of Derivatives (e.g., Multidrug Resistance Modulators)

The 2-naphthoic acid scaffold is a versatile template for the design of pharmacologically active molecules, with derivatives showing potential in a variety of therapeutic areas, including the modulation of multidrug resistance (MDR).

MDR is a significant obstacle in cancer chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) or ABCG2 (Breast Cancer Resistance Protein). nih.govnih.gov The development of inhibitors for these transporters is a key strategy to overcome resistance. The 2-naphthoic acid core has been utilized in the synthesis of N-acylated anilines intended as building blocks for ABCG2 inhibitors. uni-regensburg.de While not direct derivatives of this compound, this highlights the utility of the parent scaffold in creating MDR modulators. Other research has focused on different scaffolds, such as tetrahydroisoquinoline amides and esters, which were synthesized and evaluated for their ability to reverse P-gp-mediated MDR. nih.gov Similarly, a US patent describes anthranilic acid derivatives as P-glycoprotein inhibitors for modulating multidrug resistance. google.com

Beyond MDR, the 2-naphthoic acid framework has been successfully employed to develop antagonists for the P2Y14 receptor. These antagonists are valuable tools for studying the receptor's role in inflammation and have potential as therapeutic agents. researchgate.net For instance, the highly potent and selective antagonist 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) was developed from this class, although its poor bioavailability required further modification. researchgate.net

In the field of neuroscience, 2-naphthoic acid derivatives have been developed as both positive and negative allosteric modulators of the NMDA receptor. nih.gov Positive modulators that enhance NMDAR activity are being explored for treating schizophrenia, while partial inhibitors of specific NMDA receptor subunits (e.g., GluN2D) are being investigated for neurodegenerative disorders and neuropathic pain. nih.govnih.gov